1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate is a complex organic compound with a piperazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and phenoxy groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where 3-isopropylphenol reacts with a suitable leaving group attached to the piperazine ring.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized piperazine derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new piperazine derivatives with different substituents.
Scientific Research Applications
1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine core can interact with various receptors or enzymes, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity or specificity for certain targets. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-[3-(3-methylphenoxy)propyl]piperazine oxalate: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-4-[3-(3-chlorophenoxy)propyl]piperazine oxalate: Contains a chlorine atom instead of an isopropyl group.
1-Ethyl-4-[3-(3-fluorophenoxy)propyl]piperazine oxalate: Contains a fluorine atom instead of an isopropyl group.
Uniqueness
1-Ethyl-4-[3-(3-isopropylphenoxy)propyl]piperazine oxalate is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties. This can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-ethyl-4-[3-(3-propan-2-ylphenoxy)propyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.C2H2O4/c1-4-19-10-12-20(13-11-19)9-6-14-21-18-8-5-7-17(15-18)16(2)3;3-1(4)2(5)6/h5,7-8,15-16H,4,6,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDIONGAZRRCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=CC(=C2)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.